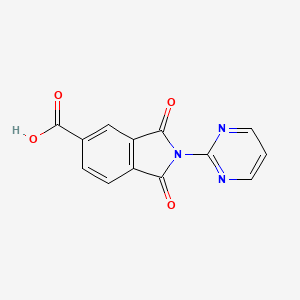

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Overview

Description

The compound of interest, 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions and can be achieved through different synthetic routes. For instance, the basic nucleus of 4-amino-5-phenyl-1,2,4-triazole-3-thiol has been synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, other derivatives, such as 4-phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione, have been synthesized using one-pot methods, confirming the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed by spectroscopic methods such as IR, NMR, and X-ray diffraction analysis. For example, the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol was determined by crystallographic methods, revealing intermolecular interactions that stabilize the molecules in the unit cell . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, Schiff base formation is a common reaction for these compounds, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol . The reactivity of these compounds can be further modified by introducing different substituents, which can also influence their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was compared with its aromatic analogs, revealing different structural motifs and interactions that can affect their physical properties . Additionally, the solubility, melting points, and stability of these compounds can vary significantly, impacting their practical applications.

Scientific Research Applications

Synthesis and Biological Activity

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been utilized in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of Schiff base sulfur ether derivatives containing 1,2,4-triazole unit. These derivatives have shown significant antifungal activity, demonstrating its potential in developing new antifungal agents (Zheng, 2015).

Antimicrobial Activity

This compound has also been a key intermediate in the synthesis of novel 1,2,4-triazoles, which are screened for antimicrobial activity. The synthesized compounds exhibited moderate to good antimicrobial activities, indicating its use in creating new antimicrobial agents (Martin, 2020).

Anti-inflammatory and Molluscicidal Agents

Additionally, derivatives of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been synthesized for their potential anti-inflammatory and molluscicidal activities. Some compounds in this series demonstrated potent effects, suggesting its application in the development of new anti-inflammatory drugs and pesticides (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Anticonvulsant Properties

Research has also explored the use of related 1,2,4-triazole derivatives in anticonvulsant drugs. A series of these compounds were synthesized and screened for their anticonvulsant properties, with some showing promising results as potential drug candidates (Plech et al., 2014).

Anti-cancer Activity

Investigations into the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, including variants of the compound , have been conducted. These studies include detailed analyses of their molecular properties and potential efficacy as EGFR inhibitors, a crucial target in cancer therapy (Karayel, 2021).

Oxidative Stress Prevention

Moreover, certain derivatives of this compound have been examined for their ability to prevent oxidative stress induced by substances like ethanol in animal models. This research highlights the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrimidine-based heterocyclic compounds, have been reported to exhibit excellent pharmacological activities .

Mode of Action

It’s worth noting that similar compounds, such as 2,4-dichlorophenoxyacetic acid, act as synthetic auxins inducing uncontrolled growth and eventually death in susceptible plants .

Biochemical Pathways

Related compounds have been shown to affect various cellular components negatively under oxidative stress .

Pharmacokinetics

A synthetic dichloro-substituted aminochalcone was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .

Result of Action

Similar compounds have been reported to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .

Action Environment

It’s worth noting that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are highly water-soluble and can be found in nature even after a long period of disuse .

properties

IUPAC Name |

3-(2,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGAJCLVURYCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354709 | |

| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

29527-30-8 | |

| Record name | 5-(2,4-Dichlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29527-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)